molecular formula C30H30N2O3 B4973490 10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4973490
M. Wt: 466.6 g/mol
InChI Key: HTMLSKJOADXYEX-UHFFFAOYSA-N
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Description

10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound often encountered in advanced chemical synthesis and pharmaceutical research. Known for its unique molecular structure, this compound holds significance in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. It starts with the preparation of the core dibenzodiazepine framework, followed by functional group modifications to introduce the acetyl and benzyloxy phenyl moieties. Typical reaction conditions include controlled temperatures and specific reagents like acetyl chlorides, base catalysts, and various solvents to facilitate each step.

Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This involves refining the synthetic routes to minimize by-products and using industrial-grade reagents. Advanced techniques such as continuous flow reactors may be employed to maintain consistent reaction conditions and streamline the manufacturing process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions at the benzyloxy group, forming benzoic acid derivatives under strong oxidative conditions.

  • Reduction: Reduction can target the ketone functional group, transforming it into secondary alcohols using reagents like lithium aluminium hydride.

  • Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: Alkyl halides, amino compounds.

Major Products Formed: Depending on the reaction type, the products can range from alcohols and acids to substituted aromatic compounds, each with potential research and industrial applications.

Scientific Research Applications

10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is utilized extensively in:

  • Chemistry: As an intermediate for synthesizing other complex molecules and studying reaction mechanisms.

  • Biology: In the development of molecular probes to investigate cellular processes.

  • Medicine: Potential therapeutic applications due to its interaction with specific biological targets.

  • Industry: Used in creating advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets such as enzymes and receptors. The acetyl and benzyloxy groups play critical roles in binding to these targets, influencing pathways involved in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Compared to similar compounds like 10-acetyl-11-phenyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, this compound's benzyloxy substitution provides distinct steric and electronic properties that can affect its reactivity and binding affinity. Other similar compounds include various substituted dibenzodiazepines, each offering unique properties for specific applications.

This detailed exploration into 10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one showcases its versatility and importance in scientific research and industrial applications.

Properties

IUPAC Name

5-acetyl-9,9-dimethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O3/c1-20(33)32-26-12-8-7-11-24(26)31-25-17-30(2,3)18-27(34)28(25)29(32)22-13-15-23(16-14-22)35-19-21-9-5-4-6-10-21/h4-16,29,31H,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMLSKJOADXYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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